![molecular formula C11H13BrClN B13841048 7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride](/img/structure/B13841048.png)
7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride is a chemical compound with the molecular formula C11H12BrN·HCl and a molecular weight of 274.585 g/mol . This compound is known for its unique structure, which includes a bromine atom and a methanobenzo[d]azepine ring system. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride typically involves the bromination of a suitable precursor, followed by cyclization to form the azepine ring. The reaction conditions often include the use of bromine or a brominating agent, such as N-bromosuccinimide (NBS), in the presence of a solvent like dichloromethane (DCM) or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The azepine ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce corresponding oxides and reduced forms .
科学的研究の応用
7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating neurological and psychological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
7-Bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one:
7-Bromo-2,3,4,5-tetrahydro-1H-3,5-methanobenzo[c]azepin-1-one: Another related compound with a different ring system and properties.
Uniqueness
7-Bromo-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine Hydrochloride is unique due to its specific bromine substitution and methanobenzo[d]azepine ring structure, which confer distinct chemical and biological properties.
特性
分子式 |
C11H13BrClN |
|---|---|
分子量 |
274.58 g/mol |
IUPAC名 |
(1S,8R)-4-bromo-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene;hydrochloride |
InChI |
InChI=1S/C11H12BrN.ClH/c12-9-1-2-10-7-3-8(6-13-5-7)11(10)4-9;/h1-2,4,7-8,13H,3,5-6H2;1H/t7-,8+;/m0./s1 |
InChIキー |
ITZSJRNVPPIYTM-KZYPOYLOSA-N |
異性体SMILES |
C1[C@H]2CNC[C@@H]1C3=C2C=CC(=C3)Br.Cl |
正規SMILES |
C1C2CNCC1C3=C2C=CC(=C3)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


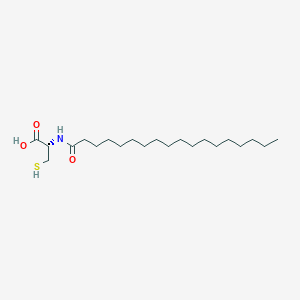
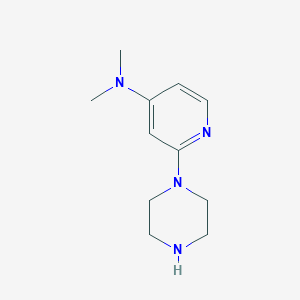
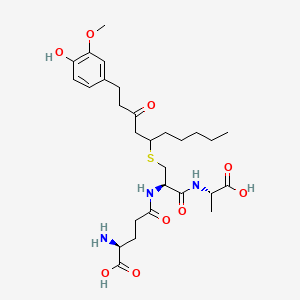


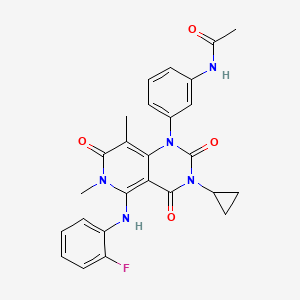
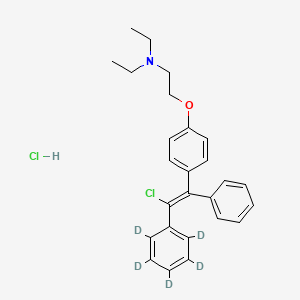
![Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride](/img/structure/B13841011.png)
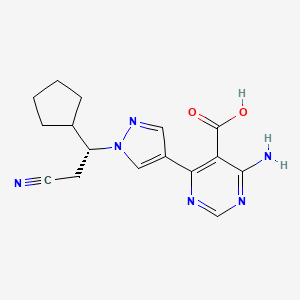
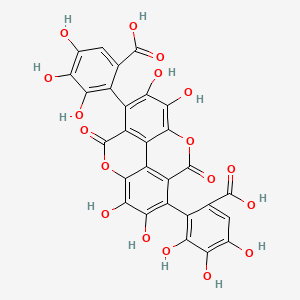
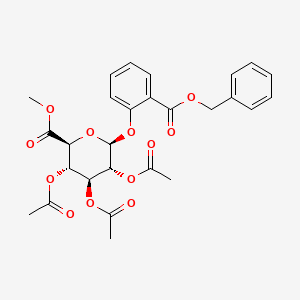
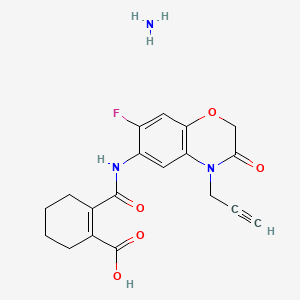

![4-[(4-Cyclohexylphenyl)methyl-[2-[(2,3,4,5,6-pentafluorophenyl)methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B13841046.png)
